N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 946381-85-7
VCID: VC8331143
InChI: InChI=1S/C20H24N4O2/c1-2-7-19-22-23-20(26-19)17-12-14-8-3-6-11-16(14)24(17)13-18(25)21-15-9-4-5-10-15/h3,6,8,11-12,15H,2,4-5,7,9-10,13H2,1H3,(H,21,25)
SMILES: CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4
Molecular Formula: C20H24N4O2
Molecular Weight: 352.4 g/mol

N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

CAS No.: 946381-85-7

Cat. No.: VC8331143

Molecular Formula: C20H24N4O2

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide - 946381-85-7

Specification

CAS No. 946381-85-7
Molecular Formula C20H24N4O2
Molecular Weight 352.4 g/mol
IUPAC Name N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Standard InChI InChI=1S/C20H24N4O2/c1-2-7-19-22-23-20(26-19)17-12-14-8-3-6-11-16(14)24(17)13-18(25)21-15-9-4-5-10-15/h3,6,8,11-12,15H,2,4-5,7,9-10,13H2,1H3,(H,21,25)
Standard InChI Key FVRPQZMAGLKPDI-UHFFFAOYSA-N
SMILES CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4
Canonical SMILES CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4

Introduction

N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that incorporates several distinct structural elements, including a cyclopentyl group, an indole ring, and a 1,3,4-oxadiazole moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic versatility.

Synthesis and Preparation

The synthesis of N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step reactions. These may include:

  • Formation of the Oxadiazole Ring: This often involves condensation reactions between appropriate precursors.

  • Attachment to the Indole Ring: This step may involve nucleophilic substitution or other coupling reactions.

  • Introduction of the Cyclopentyl Group: Typically achieved through amide formation reactions.

StepReaction TypeReagents
1CondensationOxadiazole precursors
2CouplingIndole derivative, coupling agent
3Amide FormationCyclopentylamine, acyl chloride

Biological Activities

While specific biological activities of N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide are not extensively documented, compounds with similar structural features have shown potential in various therapeutic areas:

  • Anticancer Activity: Indole derivatives have been studied for their anticancer properties .

  • Anti-inflammatory Activity: Oxadiazole-containing compounds have demonstrated anti-inflammatory effects .

Future Research Directions

Further research on N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide could focus on:

  • In Vitro and In Vivo Studies: To assess its pharmacological effects and toxicity.

  • Structure-Activity Relationship (SAR) Studies: To optimize its biological activity by modifying the chemical structure.

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